N-Boc-3-(chloromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

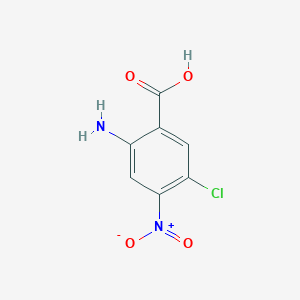

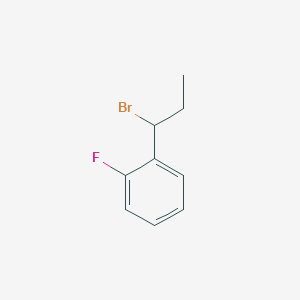

“N-Boc-3-(chloromethyl)aniline” is a chemical compound with the molecular formula C12H16ClNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of N-Boc-3-(chloromethyl)aniline involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis

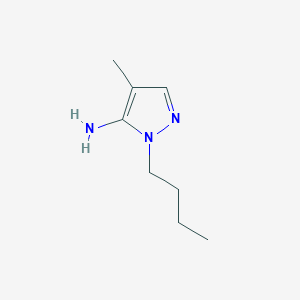

The molecular structure of N-Boc-3-(chloromethyl)aniline consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of N-Boc-3-(chloromethyl)aniline involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

N-Boc-3-(chloromethyl)aniline has a melting point of 133-137 °C and a predicted boiling point of 235.3±9.0 °C . It has a predicted density of 1.082±0.06 g/cm3 . It is recommended to store this compound in a sealed container in a dry room .Scientific Research Applications

Green Chemistry Synthesis

“N-Boc-3-(chloromethyl)aniline” plays a significant role in green chemistry, where it’s used for the N-Boc protection of amines. This process is crucial for creating structurally diverse amines under environmentally friendly conditions. The method described uses ultrasound irradiation and catalyst-free conditions to achieve selective N-Boc protection with excellent yield at room temperature .

Mechanism of Action

Target of Action

N-Boc-3-(chloromethyl)aniline is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are various structurally diverse amines, amino acids, and peptides . The compound plays a crucial role in the protection of these amines, which is a fundamental and useful transformation in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which introduces the Boc protecting group . The N-Boc group is extremely stable towards catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This stability and resistance make it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection of amines is a key step in various biochemical pathways, particularly in peptide synthesis . The N-Boc protected amines can be easily converted into free amines, making this protocol more applicable in multistep reactions . Furthermore, N-Boc-3-(chloromethyl)aniline can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of N-Boc-3-(chloromethyl)aniline’s action is the successful and selective protection of amines . This protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Action Environment

The action of N-Boc-3-(chloromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . Moreover, the compound’s action can be carried out under ultrasound irradiation and catalyst-free conditions, demonstrating its versatility and adaptability to different environmental conditions .

Future Directions

Future research directions include the development of more efficient and sustainable methods for N-Boc deprotection . A promising approach involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name |

tert-butyl N-[3-(chloromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGJAIFYCYZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617130 |

Source

|

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219706-58-8 |

Source

|

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)